N-Methyl-bis-heptafluorobutyramide

Catalog No.
S603560
CAS No.
73980-71-9
M.F
C9H3F14NO2
M. Wt
423.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Methyl-bis-heptafluorobutyramide

CAS Number

73980-71-9

Product Name

N-Methyl-bis-heptafluorobutyramide

IUPAC Name

2,2,3,3,4,4,4-heptafluoro-N-(2,2,3,3,4,4,4-heptafluorobutanoyl)-N-methylbutanamide

Molecular Formula

C9H3F14NO2

Molecular Weight

423.1 g/mol

InChI

InChI=1S/C9H3F14NO2/c1-24(2(25)4(10,11)6(14,15)8(18,19)20)3(26)5(12,13)7(16,17)9(21,22)23/h1H3

InChI Key

BCQYNSPESDDJBZ-UHFFFAOYSA-N

SMILES

CN(C(=O)C(C(C(F)(F)F)(F)F)(F)F)C(=O)C(C(C(F)(F)F)(F)F)(F)F

Synonyms

MBHFBA, N-methyl-bis(heptafluorobutyramide), N-methyl-bis-heptafluorobutyramide

Canonical SMILES

CN(C(=O)C(C(C(F)(F)F)(F)F)(F)F)C(=O)C(C(C(F)(F)F)(F)F)(F)F

Acylation Reagent for GC/MS Derivatization:

MBHFBA is primarily used as an acylation reagent in the field of analytical chemistry, specifically for gas chromatography-mass spectrometry (GC/MS) derivatization.

During GC/MS analysis, certain compounds, particularly those with functional groups like alcohols, amines, and thiols, can be challenging to analyze directly due to their low volatility or thermal instability. Acylation with MBHFBA helps overcome these limitations by:

  • Improving stability: The bulky and electron-withdrawing perfluorinated group in MBHFBA protects the derivatized functional group, enhancing its stability during the analysis. Source: Sigma-Aldrich:
  • Enhancing volatility: The addition of the MBHFBA moiety increases the overall volatility of the derivatized molecule, allowing it to readily move through the GC column for separation and subsequent detection by the MS. Source: VWR International:
  • Facilitating separation: MBHFBA derivatization can improve the separation of closely related compounds in the GC column, leading to better resolution and peak identification in the final MS spectrum. Source: Sigma-Aldrich:

Applications in Various Fields:

MBHFBA's ability to derivatize a wide range of functional groups makes it a valuable tool in various scientific research fields, including:

  • Biochemistry: Studying amino acids, carbohydrates, and other biomolecules. Source: PubChem, National Institutes of Health: )
  • Environmental science: Analyzing environmental samples for pollutants and contaminants.
  • Food science: Characterizing food components and identifying potential adulterants.
  • Pharmaceutical science: Analyzing drug metabolites and characterizing drug delivery systems.

Advantages and Considerations:

MBHFBA offers several advantages over other derivatization reagents, including:

  • Mild reaction conditions: The derivatization reaction with MBHFBA can be performed under relatively mild conditions, minimizing the risk of degradation of sensitive analytes. Source: Sigma-Aldrich:
  • High sensitivity: Derivatization with MBHFBA can significantly enhance the sensitivity of the analysis, allowing detection of analytes present at low concentrations. Source: Sigma-Aldrich:
  • Cost: MBHFBA can be more expensive compared to some other derivatization reagents.
  • Specificity: While MBHFBA can derivatize a wide range of functional groups, it might not be selective for specific groups in complex mixtures, potentially leading to overlapping peaks in the final analysis.

N-Methyl-bis-heptafluorobutyramide is a chemical compound with the molecular formula C9H3F14NO2C_9H_3F_{14}NO_2. It serves primarily as an acylation reagent in gas chromatography and mass spectrometry applications. This compound is notable for its ability to improve the stability and volatility of various analytes, making it particularly useful in analytical chemistry. Its structure features two heptafluorobutyramide groups attached to a methyl nitrogen, which contributes to its unique properties in derivatization processes .

  • Wearing gloves and eye protection when handling the compound [].
  • Working in a well-ventilated fume hood [].
  • Properly disposing of waste according to local regulations [].

N-Methyl-bis-heptafluorobutyramide participates in acylation reactions, where it reacts with amines and alcohols to form stable derivatives. These reactions enhance the volatility and detectability of the compounds being analyzed, which is crucial for gas chromatography. The derivatization process typically involves heating the reagent with the target analyte, resulting in the formation of heptafluorobutyryl derivatives that can be easily analyzed .

The synthesis of N-Methyl-bis-heptafluorobutyramide typically involves the reaction of heptafluorobutyric anhydride with N-methylamine. The process requires controlled conditions to ensure high purity and yield. Key steps include:

  • Formation of Heptafluorobutyryl Derivative: Reacting heptafluorobutyric anhydride with N-methylamine under an inert atmosphere.
  • Purification: The resulting product is purified through methods such as distillation or chromatography to remove unreacted materials and by-products .

N-Methyl-bis-heptafluorobutyramide finds extensive applications in analytical chemistry, particularly in:

  • Gas Chromatography: It is used as a derivatization reagent to enhance the volatility and stability of analytes, facilitating their detection.
  • Mass Spectrometry: The compound improves the ionization efficiency of certain analytes, allowing for more sensitive detection.
  • Environmental Analysis: It aids in the analysis of pollutants and other environmental samples by improving the detectability of trace compounds .

Interaction studies involving N-Methyl-bis-heptafluorobutyramide often focus on its role in enhancing the detection of biogenic amines and their metabolites. These studies utilize various analytical techniques to assess how effectively the compound facilitates the derivatization process compared to other reagents. The results indicate that it can significantly improve sensitivity and resolution in complex mixtures, highlighting its utility in both clinical and environmental analyses .

N-Methyl-bis-heptafluorobutyramide shares similarities with several other acylation reagents but stands out due to its unique fluorinated structure. Below is a comparison with similar compounds:

Compound NameStructure TypeUnique Features
N-Methyl-bis(trifluoroacetamide)TrifluoroacetamideLess stability compared to heptafluorobutyryl derivatives
Heptafluorobutyric AnhydrideAcid AnhydrideMore reactive but less selective than N-Methyl-bis-heptafluorobutyramide
N-TrifluoroacetylimidazoleTrifluoroacetylUsed for different classes of compounds; less versatile for amines
N-Methyl-bis(trichloroacetamide)TrichloroacetamideMore toxic; less commonly used due to environmental concerns

N-Methyl-bis-heptafluorobutyramide's unique fluorinated structure allows for enhanced selectivity and stability during derivatization processes, making it a preferred choice over many traditional acylation reagents .

N-Methyl-bis-heptafluorobutyramide (MBHFBA) emerged as a derivatization reagent in the late 20th century, coinciding with advancements in fluorinated compound research for analytical applications. Its development was driven by the need for reagents capable of enhancing the volatility and stability of polar analytes in gas chromatography-mass spectrometry (GC/MS). Early fluorous chemistry research in the 1990s, including studies on biphasic solvent systems for catalytic reactions, laid the groundwork for synthesizing fluorinated amides like MBHFBA. The compound’s design leveraged the electron-deficient nature of perfluorinated chains to improve derivatization efficiency, particularly for amines and alcohols.

Classification within Fluorinated Amides

MBHFBA belongs to the bisacylamide subclass of fluorinated derivatization reagents, characterized by two heptafluorobutyramide groups attached to a methylamine core. Key structural and functional classifications include:

PropertyClassification
Functional GroupsBis(heptafluorobutyramide), methylamine
ReactivityAcylation of amines, alcohols, and thiols
Fluorination PatternPerfluorinated butyryl groups (C3F7)
ApplicationsGC/MS derivatization, forensic toxicology, metabolomics

This classification distinguishes MBHFBA from monoacylamide counterparts like N-methyl-trifluoroacetamide (MBTFA) and anhydride-based reagents such as heptafluorobutyric anhydride (HFBA).

Structural Nomenclature and Chemical Identifiers

MBHFBA’s systematic IUPAC name is N-(2,2,3,3,4,4,4-heptafluorobutanoyl)-N-methylbutanamide. Key identifiers include:

Identifier TypeValue
CAS Registry Number73980-71-9
EC Number628-442-5
Molecular FormulaC9H3F14NO2
SMILESCN(C(=O)C(F)(F)C(F)(F)C(F)(F)F)C(=O)C(F)(F)C(F)(F)C(F)(F)F
InChI KeyBCQYNSPESDDJBZ-UHFFFAOYSA-N

The compound’s density (1.686 g/mL at 20°C) and refractive index (1.323) are critical for optimizing reaction conditions in derivatization protocols.

Significance in Analytical Chemistry

MBHFBA’s utility stems from its ability to convert polar, non-volatile compounds into stable, volatile derivatives. Key applications include:

  • Amphetamine Analysis: Derivatization of primary and secondary amines in forensic toxicology to prevent thermal degradation during GC/MS.
  • Urea Quantification: Reaction with ammonia in biological samples to form heptafluorobutanamide derivatives, enabling trace-level detection.
  • Carbohydrate Derivatization: Enhancement of volatility for monosaccharides and oligosaccharides in metabolic profiling.

Comparative studies highlight MBHFBA’s superiority over non-fluorinated reagents due to its electron-capturing properties, which improve sensitivity in electron capture detection (ECD).

N-Methyl-bis-heptafluorobutyramide represents a highly fluorinated amide derivative with the molecular formula C₉H₃F₁₄NO₂ and a molecular weight of 423.10 g/mol [10] [11] [12]. The compound consists of a central nitrogen atom bearing a methyl group and two heptafluorobutyramide moieties, creating a symmetric bis-amide structure [10] [12]. The systematic name for this compound is 2,2,3,3,4,4,4-heptafluoro-N-(2,2,3,3,4,4,4-heptafluorobutanoyl)-N-methylbutanamide [12] [13].

The molecular structure features fourteen fluorine atoms distributed across two perfluoroalkyl chains, each containing four carbon atoms [10] [11]. The structural arrangement creates a highly electronegative environment around the amide functionalities due to the strong electron-withdrawing nature of the perfluoroalkyl groups [8]. The InChI key for this compound is BCQYNSPESDDJBZ-UHFFFAOYSA-N, providing a unique molecular identifier [10] [12].

PropertyValue
Molecular FormulaC₉H₃F₁₄NO₂
Molecular Weight423.10 g/mol
Exact Mass422.99400
InChI KeyBCQYNSPESDDJBZ-UHFFFAOYSA-N
SMILESCN(C(=O)C(F)(F)C(F)(F)C(F)(F)F)C(=O)C(F)(F)C(F)(F)C(F)(F)F

Physical Properties

Phase Transitions and Thermal Behavior

N-Methyl-bis-heptafluorobutyramide exhibits distinctive thermal properties characteristic of highly fluorinated organic compounds [13]. The compound has a boiling point of 171.6°C at 760 mmHg, reflecting the influence of the perfluoroalkyl chains on intermolecular interactions [13]. The melting point data is not available in the literature, indicating potential challenges in crystallization behavior typical of fluorinated compounds [13].

Thermal analysis of perfluorinated compounds indicates that such molecules typically exhibit high thermal stability due to the strength of carbon-fluorine bonds, which are among the strongest single bonds in organic chemistry with bond energies around 480 kJ/mol [8]. This exceptional bond strength contributes to the compound's resistance to thermal decomposition at moderate temperatures [8]. Studies on related perfluorinated substances demonstrate that thermal decomposition typically begins at temperatures between 200-300°C, with near-complete decomposition occurring at temperatures exceeding 400°C [22] [24].

Thermal PropertyValue
Boiling Point171.6°C at 760 mmHg
Flash Point57.6°C
Thermal Decomposition Onset>200°C (estimated)
Complete Decomposition>400°C (estimated)

Spectroscopic Characteristics

The spectroscopic profile of N-Methyl-bis-heptafluorobutyramide reflects its highly fluorinated nature and symmetric molecular structure [1] [3]. Fluorine-19 nuclear magnetic resonance spectroscopy represents the most informative analytical technique for this compound, given the presence of fourteen fluorine atoms in distinct chemical environments [1]. The multiple perfluoroalkyl groups generate complex coupling patterns characteristic of fluorinated organic molecules [1].

The compound's spectroscopic behavior is influenced by the electron-withdrawing nature of the perfluoroalkyl chains, which significantly affect the electronic environment of adjacent functional groups [3]. Studies on similar fluorinated compounds demonstrate that fluorination produces distinctive shifts in nuclear magnetic resonance spectra and creates unique fingerprint patterns in mass spectrometry [1] [6]. The high fluorine content results in enhanced detectability using electron capture detection methods, making the compound suitable for trace analysis applications [10].

Mass spectrometric analysis reveals characteristic fragmentation patterns associated with the loss of perfluoroalkyl fragments [12]. The molecular ion peak appears at m/z 423, with predicted collision cross-section values of approximately 174 Ų for various ionization adducts [12].

Spectroscopic ParameterCharacteristics
Molecular Ion (MS)m/z 423
Predicted CCS ([M+H]+)174.4 Ų
Fluorine-19 NMRComplex multiplet patterns
Electron Capture DetectionHigh sensitivity

Solubility Profile Across Solvent Systems

The solubility characteristics of N-Methyl-bis-heptafluorobutyramide reflect the unique properties of highly fluorinated compounds, which exhibit both hydrophobic and lipophobic behavior [25] [28]. The compound demonstrates limited solubility in conventional organic solvents due to the presence of extensive fluorination, which creates weak intermolecular interactions [25] [29].

Perfluorinated compounds typically show preferential solubility in fluorinated solvents, a phenomenon known as the fluorophobic effect [25] [27]. Studies on related heptafluorobutyric acid derivatives indicate solubility in benzene and carbon tetrachloride, with miscibility in acetone, ether, and petroleum ether, while remaining insoluble in carbon disulfide and mineral oil [18]. The compound's density of 1.686 g/mL at 20°C and refractive index of 1.323 at 20°C further characterize its physical behavior in solution [10] [13].

The unique solubility profile arises from the compound's fluorinated nature, which creates molecules that are simultaneously hydrophobic and oleophobic [25] [28]. This dual repulsion phenomenon limits solubility options to specialized fluorinated solvent systems or polar aprotic solvents under specific conditions [4].

Solvent SystemSolubility Behavior
WaterLimited solubility
Conventional organic solventsPoor to moderate
Fluorinated solventsEnhanced solubility
Polar aprotic solventsVariable depending on conditions
Density1.686 g/mL at 20°C
Refractive Indexn₂₀/D 1.323

Chemical Stability Parameters

Resistance to Hydrolysis

N-Methyl-bis-heptafluorobutyramide exhibits exceptional resistance to hydrolysis due to the electron-withdrawing effects of the perfluoroalkyl chains on the amide bonds [8] [31]. The strong electronegativity of fluorine atoms creates a highly stable amide linkage that resists nucleophilic attack by water molecules [8]. This stability contrasts with conventional amides and reflects the unique properties imparted by extensive fluorination [31].

Studies on related perfluorinated amides demonstrate remarkable stability in aqueous environments, with minimal degradation observed over extended periods [4]. The electron-withdrawing perfluoroalkyl groups reduce the electrophilicity of the carbonyl carbon, making hydrolytic cleavage thermodynamically unfavorable [31]. Research on perfluoroalkyl substances indicates that hydrolysis rates are significantly slower compared to their hydrocarbon analogs [4].

The compound's resistance to hydrolysis is further enhanced by the steric hindrance created by the bulky perfluoroalkyl chains, which limit access of water molecules to the amide bonds [8]. This combination of electronic and steric factors contributes to the compound's exceptional chemical inertness in aqueous systems [4] [31].

Thermal Stability Profile

The thermal stability profile of N-Methyl-bis-heptafluorobutyramide is governed by the exceptional strength of carbon-fluorine bonds and the stability of the perfluoroalkyl framework [8] [22]. Carbon-fluorine bonds possess bond energies of approximately 480 kJ/mol, significantly higher than carbon-hydrogen bonds at 320 kJ/mol, contributing to remarkable thermal resistance [8].

Thermal analysis of perfluorinated substances indicates that decomposition typically initiates at temperatures between 200-300°C, with complete thermal breakdown occurring above 400°C [22] [24]. The thermal decomposition mechanism involves radical-mediated processes leading to chain scission and the formation of smaller perfluorinated fragments [22] [24]. Studies demonstrate that thermal treatment of perfluorinated amides can yield perfluoroalkenes and other fluorinated decomposition products through complex pyrolytic mechanisms [24].

The compound's thermal stability is further enhanced by the absence of labile hydrogen atoms that could facilitate thermal degradation pathways [8]. The perfluoroalkyl chains create a protective shield around the molecular framework, inhibiting thermal decomposition until extreme temperatures are reached [8] [22].

Temperature RangeThermal Behavior
<200°CThermally stable
200-300°CDecomposition onset
>400°CComplete decomposition
Bond Energy (C-F)~480 kJ/mol

Oxidative Stability

N-Methyl-bis-heptafluorobutyramide demonstrates exceptional oxidative stability due to the chemical inertness of perfluoroalkyl chains and the protective effect of fluorine substitution [8] [4]. The high electronegativity of fluorine atoms creates a molecular environment that is highly resistant to oxidative attack [8]. Perfluorinated compounds are known for their chemical inertness, remaining stable under conditions that would readily oxidize hydrocarbon analogs [4] [8].

The oxidative stability is attributed to several factors including the strength of carbon-fluorine bonds, the low polarizability of fluorine atoms, and the formation of a protective fluorinated shell around reactive sites [8]. Studies on perfluorinated substances demonstrate remarkable resistance to oxidation by various oxidizing agents, including oxygen, ozone, and chemical oxidants [4].

The compound's resistance to oxidative degradation is further enhanced by the absence of readily oxidizable functional groups [8]. The perfluoroalkyl chains effectively shield the amide functionalities from oxidative attack, creating a molecularly inert system [4] [8]. This oxidative stability contributes to the compound's persistence in environmental and biological systems [4].

Oxidative ParameterCharacteristics
Oxidation ResistanceExceptional
C-F Bond StabilityHigh resistance to oxidative cleavage
Molecular ShieldingProtective fluorinated environment
Environmental PersistenceEnhanced due to oxidative stability

XLogP3

4.4

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

N-Methyl-bis-heptafluorobutyramide

Use Classification

PFAS (per- and polyfluoroalkyl substances) -> OECD Category

Dates

Last modified: 08-15-2023

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